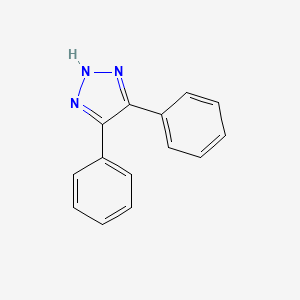
4,5-Diphenyl-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-diphenyl-1,2,3-triazole is a member of the class of triazoles that is 2H-1,2,3-triazole carrying two phenyl substituents at positions 4 and 5. It is a triazole and a ring assembly. It derives from a 2H-1,2,3-triazole.
Scientific Research Applications
Corrosion Inhibition
4,5-Diphenyl-1,2,3-triazole derivatives, such as 3,5-diphenyl-4H-1,2,4-triazole, have been explored for corrosion inhibition in metals. A study demonstrated their effectiveness in protecting mild steel in hydrochloric acid solutions, with efficiency influenced by the nature of substituents in the inhibitor molecule (Bentiss et al., 2007).
Click Chemistry in Drug Discovery
Click chemistry, involving reactions such as the 1,2,3-triazole formation, is significant in drug discovery. This method is reliable and has applications ranging from combinatorial chemistry to proteomics and DNA research. The triazole products from these reactions interact effectively with biological targets (Kolb & Sharpless, 2003).
β-Turn Mimic in Biochemistry
1,4-Diphenyl-1,2,3-triazole derivatives are identified as potential β-turn mimics in biochemical applications. These compounds can fold into stable U-shaped conformations, making them suitable for inducing β-hairpin structures in peptides (Wu et al., 2012).
Pharmacophoric Properties
1,2,3-Triazoles, like 4,5-Diphenyl-1,2,3-triazole, exhibit crucial pharmacophoric properties. They play a significant role in binding interactions with biological targets while maintaining good pharmacokinetic profiles, making them valuable in medicinal chemistry (Massarotti et al., 2014).
Cytotoxicity and Antitumor Activity
4,5-Diphenyl-1,2,3-triazole derivatives have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines. Some derivatives exhibit significant antitumor activities, highlighting their potential in cancer research (Liu et al., 2017).
properties
Product Name |
4,5-Diphenyl-1,2,3-triazole |
|---|---|
Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
4,5-diphenyl-2H-triazole |
InChI |
InChI=1S/C14H11N3/c1-3-7-11(8-4-1)13-14(16-17-15-13)12-9-5-2-6-10-12/h1-10H,(H,15,16,17) |
InChI Key |
UAPNUNDZDVNTDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



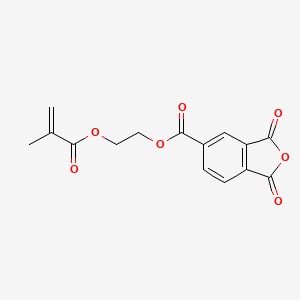
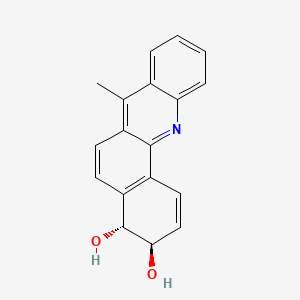
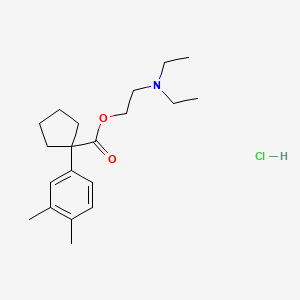
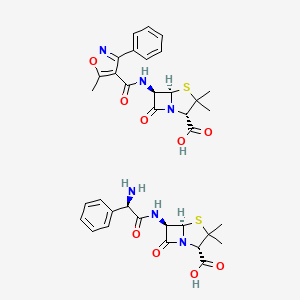
![6-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B1196450.png)
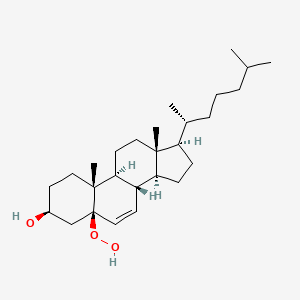
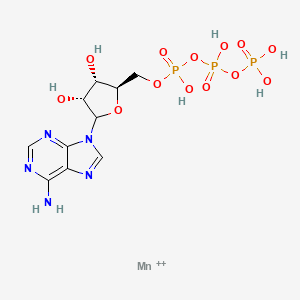
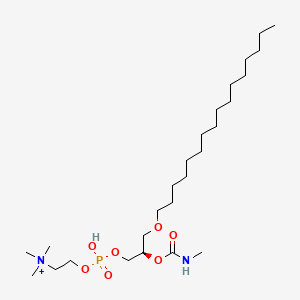
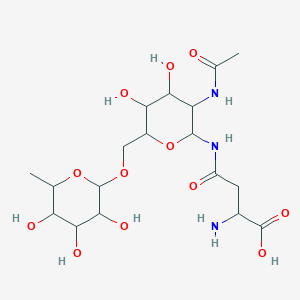
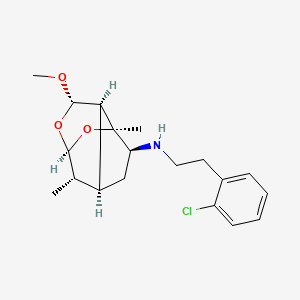
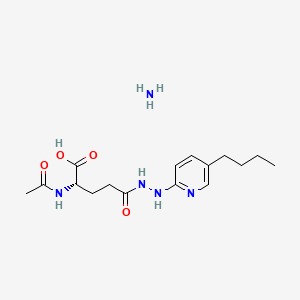
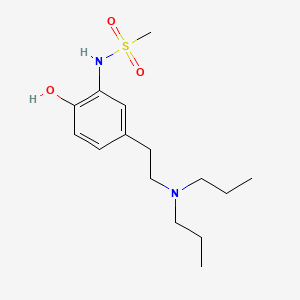
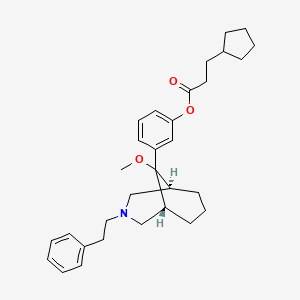
![Piperidine,4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentyl-, hydrochloride (1:1)](/img/structure/B1196465.png)